what is the chemical structure of Octabenzone
what is the chemical structure of Octabenzone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Octabenzone (Benzophenone-12), a widely utilized ultraviolet (UV) light absorber. The document details its chemical structure, physicochemical properties, synthesis protocols, and mechanism of action, presenting data in a format tailored for scientific and research applications.
Chemical Identity and Structure
Octabenzone, systematically named (2-hydroxy-4-octoxyphenyl)-phenylmethanone, is a member of the benzophenone (B1666685) class of organic compounds.[1] Its chemical identity is well-established through various identifiers.
| Identifier | Value |
| IUPAC Name | --INVALID-LINK--methanone[2] |
| CAS Number | 1843-05-6[2] |
| Molecular Formula | C₂₁H₂₆O₃[2][3][4] |
| Molecular Weight | 326.43 g/mol [4] |
| SMILES | CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O[1] |
| InChI Key | QUAMTGJKVDWJEQ-UHFFFAOYSA-N[1][5] |
The molecular structure of Octabenzone features a benzophenone core with a hydroxyl group at the 2-position and an octyloxy group at the 4-position of one of the phenyl rings. This specific arrangement is crucial for its UV-absorbing properties.
Caption: Chemical structure of Octabenzone.
Physicochemical Properties
Octabenzone is a light yellow, odorless crystalline powder at room temperature.[6] Its lipophilic nature, conferred by the long octyl chain, ensures good compatibility and low mobility in various polymer matrices.[6][7]
| Property | Value |
| Melting Point | 47-49 °C[3] |
| Boiling Point | >300 °C (decomposes) |
| Density | 1.160 g/cm³ at 20 °C[1] |
| Vapor Pressure | 3.38 x 10⁻⁸ mm Hg at 20 °C |
| Water Solubility | <0.001 mg/L at 20 °C[1] |
| Solubility | Freely soluble in benzene, n-hexane, acetone; slightly soluble in ethanol.[6][7] |
| pKa | 7.59 ± 0.35 (Predicted) |
Synthesis of Octabenzone
The primary industrial synthesis of Octabenzone involves the Williamson ether synthesis, specifically the alkylation of 2,4-dihydroxybenzophenone (B1670367) with an n-octyl halide.[8] Several variations of this method exist, differing in the choice of base, catalyst, and solvent to optimize yield and purity.[7][8][9]
Caption: Generalized workflow for the synthesis of Octabenzone.
Detailed Experimental Protocol
The following protocol is a representative example of Octabenzone synthesis.[7][9]
Materials:
-
2,4-dihydroxybenzophenone
-
n-Octyl chloride
-
Potassium carbonate (anhydrous)
-
Potassium iodide
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dihydroxybenzophenone and cyclohexanone.
-
Stir the mixture to dissolve the solid.
-
Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the solution.
-
Slowly add n-octyl chloride to the reaction mixture.
-
Heat the mixture to 145 °C and maintain reflux with vigorous stirring for approximately 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and base.
-
Separate the organic layer and remove the cyclohexanone solvent under reduced pressure (distillation).
-
The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield light yellow crystals of Octabenzone.
-
Dry the final product under vacuum. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9]
Mechanism of Action as a UV Absorber
Octabenzone functions as a photostabilizer by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting materials from photodegradation.[10] The mechanism relies on a reversible intramolecular proton transfer process known as Excited-State Intramolecular Proton Transfer (ESIPT).
-
UV Absorption: The molecule absorbs a photon of UV light (typically in the 270-340 nm range), promoting it to an excited singlet state (S1).[10][11]
-
ESIPT: In the excited state, a proton is rapidly transferred from the ortho-hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer.
-
Energy Dissipation: This excited keto-tautomer undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat.
-
Reverse Proton Transfer: A rapid reverse proton transfer in the ground state regenerates the original enol form, ready to absorb another UV photon.
This rapid and efficient cycle allows Octabenzone to dissipate large amounts of UV energy with minimal chemical degradation to itself or the host material.
Caption: Mechanism of UV energy dissipation by Octabenzone via ESIPT.
Spectroscopic Data
The structural characterization of Octabenzone is supported by various spectroscopic techniques. While raw spectra are best viewed in dedicated databases, the key analytical methods are summarized below.
| Spectroscopic Method | Key Information |
| ¹H NMR | Provides information on the number and environment of protons, confirming the presence of the octyl chain, aromatic protons, and the hydroxyl proton.[1] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule, including the carbonyl carbon and the distinct aromatic carbons.[1] |
| GC-MS | Used for purity analysis and confirmation of the molecular weight (m/z 326).[1][12] |
| UV-VIS Spectroscopy | Shows a strong absorbance in the UV range, typically between 270 and 340 nm, which is characteristic of its function as a UV absorber.[1][11] |
| IR Spectroscopy | Reveals characteristic peaks for the hydroxyl (-OH), carbonyl (C=O), and C-O-C ether linkages.[1] |
Note: Spectroscopic data for Octabenzone can be accessed through public databases such as PubChem (CID 15797).[1]
Applications in Industry
Due to its efficacy as a UV absorber, low volatility, and good polymer compatibility, Octabenzone is widely used as a light stabilizer in a variety of materials.[6][7][13]
-
Plastics: Incorporated into polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinylchloride (PVC), and polycarbonate (PC) to prevent yellowing, cracking, and loss of mechanical properties upon sun exposure.[3][11][13]
-
Coatings: Used in varnishes, automotive finishing paints, and powder coatings to enhance durability and lightfastness.[11]
-
Adhesives and Sealants: Protects the integrity of adhesive bonds that may be exposed to sunlight.
-
Cosmetics: While less common than other benzophenones in personal care, it can be used to protect product formulations from UV degradation.[1]
References
- 1. Octabenzone | C21H26O3 | CID 15797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. Octabenzone - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medkoo.com [medkoo.com]
- 6. guidechem.com [guidechem.com]
- 7. Octabenzone | 1843-05-6 [chemicalbook.com]
- 8. Buy Octabenzone | 1843-05-6 | >98% [smolecule.com]
- 9. Octabenzone synthesis - chemicalbook [chemicalbook.com]
- 10. BENZOPHENONE-12 - Ataman Kimya [atamanchemicals.com]
- 11. unisunchem.com [unisunchem.com]
- 12. Octabenzone [webbook.nist.gov]
- 13. Octabenzone CAS#: 1843-05-6 [m.chemicalbook.com]
